(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide BMS-986142 is under investigation in clinical trial NCT02880670 (Pharmacokinetics and Metabolism Study of Radiolabeled BMS-986142 in Healthy Male Subjects).
Brand Name: Vulcanchem
CAS No.: 1643368-58-4
VCID: VC0521775
InChI: InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1
SMILES: CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F
Molecular Formula: C32H30F2N4O4
Molecular Weight: 572.6 g/mol

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

CAS No.: 1643368-58-4

Cat. No.: VC0521775

Molecular Formula: C32H30F2N4O4

Molecular Weight: 572.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide - 1643368-58-4

Specification

CAS No. 1643368-58-4
Molecular Formula C32H30F2N4O4
Molecular Weight 572.6 g/mol
IUPAC Name (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Standard InChI InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1
Standard InChI Key ZRYMMWAJAFUANM-INIZCTEOSA-N
Isomeric SMILES CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F
SMILES CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F
Canonical SMILES CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F
Appearance Solid powder

Introduction

Chemical Properties and Structure

BMS-986142 is a complex organic molecule characterized by several key structural features that contribute to its high selectivity and potency as a BTK inhibitor. The compound contains a carbazole core with a tetrahydro moiety, a quinazoline ring system, and two fluorine atoms that enhance its pharmacokinetic properties.

Chemical Identification

The compound can be identified through various chemical descriptors and identifiers as outlined in Table 1.

Table 1: Chemical Identification Parameters of BMS-986142

ParameterValue
CAS Number1643368-58-4
Molecular FormulaC₃₂H₃₀F₂N₄O₄
Molecular Weight572.6 g/mol
IUPAC Name(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
AppearanceWhite to off-white solid powder

Structural Characteristics

The compound features several key structural elements that contribute to its biological activity:

  • A carbazole core with a tetrahydro ring system

  • Two fluorine atoms strategically positioned on the molecule

  • A quinazoline ring system with dioxo functionality

  • A carboxamide group that likely contributes to hydrogen bonding within the target binding site

  • A 2-hydroxypropan-2-yl substituent that enhances pharmacokinetic properties

The compound's structure has been characterized through various analytical techniques, and its chemical identity is confirmed through its unique InChI and SMILES notations:

InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1

SMILES: CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F

Pharmacological Properties

BMS-986142 demonstrates exceptional potency and selectivity for its target enzyme, which underlies its potential therapeutic applications in autoimmune disorders.

Mechanism of Action

BMS-986142 is a reversible inhibitor of Bruton's tyrosine kinase (BTK), an enzyme that plays a critical role in B-cell receptor signaling pathways and is implicated in the pathobiology of various autoimmune disorders, including rheumatoid arthritis and Sjögren's syndrome . BTK regulates multiple signaling pathways involved in B-cell development, activation, and function, making it an attractive target for autoimmune disease therapy .

Potency and Selectivity

The compound exhibits remarkable potency against BTK with an IC₅₀ value of 0.5 nM . Its high selectivity for BTK has been extensively characterized through kinome profiling. In a comprehensive panel of 384 kinases, only five kinases were inhibited by BMS-986142 with less than 100-fold selectivity for BTK: TEC, ITK, BLK, TXK, and BMX . This selective inhibition profile contributes to its favorable safety profile observed in preclinical studies.

Table 2: Pharmacological Activity Profile of BMS-986142

ParameterValue
BTK Inhibition (IC₅₀)0.5 nM
Human B-cell Activity (IC₅₀)≤ 5 nM
Kinases with <100-fold Selectivity vs. BTKTEC, ITK, BLK, TXK, BMX

Cellular Activity

In cellular assays, BMS-986142 demonstrates potent inhibition of antigen receptor-dependent signaling and functional endpoints in human B cells with IC₅₀ values ≤ 5 nM . The compound effectively blocks:

  • Cytokine production from B cells

  • Co-stimulatory molecule expression

  • B-cell proliferation

  • Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells

  • RANK-L-induced osteoclastogenesis

These cellular effects align with the compound's mechanism of action and provide a molecular basis for its potential efficacy in autoimmune conditions characterized by dysregulated B-cell activity.

Preclinical Studies

Extensive preclinical evaluation of BMS-986142 has demonstrated its promising therapeutic potential in animal models of autoimmune disorders.

In Vitro Studies

In vitro studies have established that BMS-986142 effectively inhibits multiple cellular pathways relevant to autoimmune disease pathogenesis. The compound blocks B-cell receptor signaling, resulting in inhibition of downstream functional endpoints including cytokine production, expression of co-stimulatory molecules, and cellular proliferation . Additionally, BMS-986142 inhibits Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells and blocks RANK-L-induced osteoclastogenesis, which may contribute to protective effects against bone erosion in conditions like rheumatoid arthritis .

Sjögren's Syndrome Studies

Discussion and Future Perspectives

Lessons from BMS-986142 Development

The development trajectory of BMS-986142 provides valuable insights into the challenges of translating promising preclinical findings into clinical efficacy for autoimmune disorders. Despite robust preclinical efficacy and a compelling mechanism of action, the compound failed to demonstrate significant clinical benefit in patients with rheumatoid arthritis.

Several factors may have contributed to this discrepancy between preclinical and clinical outcomes:

  • The extent of BTK inhibition required for clinical efficacy may differ from that needed in animal models.

  • The treatment duration in the phase 2 study (12 weeks) may have been insufficient to observe meaningful clinical benefits.

  • Questions remain about the adequacy of drug distribution to inflammation sites in humans versus animal models.

  • The heterogeneity of rheumatoid arthritis may necessitate patient stratification strategies to identify subpopulations most likely to benefit from BTK inhibition.

Implications for BTK Inhibitor Development

The findings from the BMS-986142 studies highlight the need for additional research on BTK inhibition as a therapeutic strategy for rheumatoid arthritis. Key areas requiring further investigation include:

  • The optimal extent and duration of BTK inhibition needed for clinical efficacy.

  • More precise targeting of BTK in specific immune cell populations relevant to disease pathogenesis.

  • Identification of biomarkers that predict response to BTK inhibition.

  • Exploration of combination strategies that may enhance the efficacy of BTK inhibitors.

Alternative Applications

While BMS-986142 development for rheumatoid arthritis has been discontinued, the compound's mechanism of action might still have relevance for other autoimmune conditions where B-cell dysfunction plays a more central role. The investigation of the compound in primary Sjögren's syndrome reflects this approach, although development in this indication also appears to have ceased.

The chemical structure and properties of BMS-986142 may inform the design of next-generation BTK inhibitors with improved pharmacological properties or alternative targeting strategies.

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